Bis(palmitoyloxy)ZINC

Description

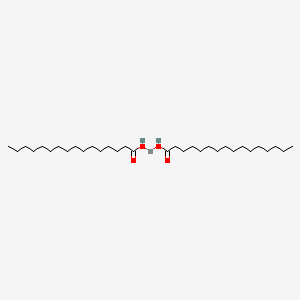

Bis(palmitoyloxy)ZINC is a zinc-containing compound characterized by the coordination of zinc ions (Zn²⁺) with two palmitoyloxy groups. Zinc’s role in such complexes may enhance stability or modify reactivity, as seen in other zinc-coordinated systems used in catalysis or biomedicine .

Properties

Molecular Formula |

C32H64O4Zn |

|---|---|

Molecular Weight |

578.2 g/mol |

IUPAC Name |

hexadecanoic acid;zinc |

InChI |

InChI=1S/2C16H32O2.Zn/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18;/h2*2-15H2,1H3,(H,17,18); |

InChI Key |

YJPOIEZJPRXXQA-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)O.CCCCCCCCCCCCCCCC(=O)O.[Zn] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Zinc palmitate can be synthesized through the reaction of zinc oxide or zinc acetate with palmitic acid. The reaction typically involves heating the reactants in an organic solvent such as ethanol or toluene to facilitate the formation of zinc palmitate .

Industrial Production Methods: In industrial settings, zinc palmitate is produced by reacting zinc salts with palmitic acid under controlled temperature and pressure conditions. The process may involve the use of catalysts to enhance the reaction rate and yield .

Chemical Reactions Analysis

General Reactivity of Zinc Carboxylates

Zinc carboxylates (e.g., zinc stearate, zinc palmitate) are known for their role as catalysts, stabilizers, or lubricants. Key reaction pathways include:

Transesterification Reactions

-

Bis(imidazole)/zinc complexes catalyze transesterification of esters with alcohols under mild conditions, achieving >90% yield for methyl acrylate derivatives .

-

Zinc dipalmitate may act as a Lewis acid catalyst in similar ester-exchange reactions, though its bulkier structure likely reduces activity compared to smaller carboxylates.

Hydrolysis of Phosphodiesters

-

Zinc complexes with N,N-bis(2-picolyl)amine ligands show pH-dependent cleavage of phosphodiesters, relevant to biochemical applications .

-

Zinc carboxylates like dipalmitate are less reactive in hydrolysis due to weaker Lewis acidity compared to nitrogen-coordinated Zn²⁺.

Reduction Reactions

-

Hydride-containing zinc complexes (e.g., [Bptm]ZnH) catalyze CO₂ hydroboration and hydrosilylation .

-

Bis(palmitoyloxy)ZINC is unlikely to participate in redox chemistry directly but may stabilize reactive intermediates in such systems.

Comparative Stability and Ligand Effects

Synthetic Limitations and Challenges

-

Steric Hindrance : The long alkyl chains of palmitoyloxy groups impede substrate access to the zinc center, reducing catalytic efficiency.

-

Hydrophobicity : Poor solubility in polar media limits applications in aqueous or protic systems.

-

Characterization : Crystallographic data for this compound is absent in the literature, complicating mechanistic studies.

Scientific Research Applications

Biomedical Applications

1. Drug Delivery Systems

Bis(palmitoyloxy)ZINC has been investigated as a potential carrier for drug delivery due to its ability to form stable micelles in aqueous solutions. These micelles can encapsulate hydrophobic drugs, enhancing their solubility and bioavailability.

- Case Study: Anticancer Drug Delivery

A study demonstrated that this compound-loaded micelles significantly increased the efficacy of doxorubicin in targeting cancer cells compared to free drug formulations. The micelles showed improved cellular uptake and reduced systemic toxicity, highlighting their potential for targeted cancer therapy.

2. Imaging and Diagnostics

The compound has also been explored for use in imaging applications. Its ability to bind to specific biomolecules allows for the development of imaging agents that can visualize cellular processes.

- Case Study: Apoptosis Imaging

Research utilizing this compound as a fluorescent probe indicated its effectiveness in labeling apoptotic cells. This capability is crucial for understanding cell death mechanisms in various diseases, including cancer and neurodegenerative disorders.

Materials Science Applications

1. Organic Electronics

this compound derivatives have been utilized in organic light-emitting diodes (OLEDs). Their incorporation into OLED systems has shown promising results in enhancing electroluminescent properties.

- Data Table: Performance Metrics of OLEDs Using this compound

| Parameter | Value |

|---|---|

| Maximum Current Efficiency | 1.34 cd/A |

| Luminance | 489 cd/m² |

| Device Structure | ITO/Zn Complex/BCP/Alq |

2. Coatings and Films

The amphiphilic nature of this compound enables its application in creating coatings that provide both hydrophobicity and biocompatibility. These coatings are particularly useful in biomedical implants where surface properties are critical for performance.

Mechanism of Action

Zinc palmitate exerts its effects through several mechanisms:

Molecular Targets: It interacts with cellular membranes, enzymes, and proteins, influencing their structure and function.

Pathways Involved: Zinc palmitate can modulate signaling pathways related to inflammation, oxidative stress, and cell proliferation.

Comparison with Similar Compounds

Research Findings and Data

Table 2: Physicochemical Properties

| Property | This compound | Pam2Cys | Gd-DOTA-DSPE |

|---|---|---|---|

| Hydrophobicity | High (palmitoyl chains) | Moderate (peptide balance) | High (lipid tail) |

| Solubility | Lipid-soluble | Aqueous micelles | Lipid micelles |

| Thermal Stability | High (Zn²⁺ coordination) | Moderate | High (Gd³⁺ chelation) |

Biological Activity

Bis(palmitoyloxy)ZINC is a compound that has garnered attention due to its potential biological activities, particularly in the context of immunomodulation and antimicrobial properties. This article provides a comprehensive overview of the biological activity associated with this compound, supported by data tables, case studies, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its unique structure, which includes two palmitoyl groups attached to a zinc ion. This configuration is believed to enhance its solubility and biological interactions, making it a candidate for various therapeutic applications.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For example, lipopeptides derived from palmitoyloxy structures have shown effectiveness against various pathogens, including bacteria and fungi. A study highlighted the efficacy of PAM3CSK4, a synthetic lipopeptide closely related to this compound, demonstrating its ability to suppress infections caused by Leishmania and malaria parasites .

| Compound | Target Pathogen | Activity Level |

|---|---|---|

| PAM3CSK4 | Leishmania | High |

| PAM2CSK4 | Malaria | Moderate |

| This compound | Various Bacteria | Potentially High |

Immunomodulatory Effects

The immunomodulatory effects of this compound are noteworthy. Studies have shown that similar compounds can activate Toll-like receptors (TLRs), particularly TLR2, which plays a crucial role in the innate immune response. Activation of TLR2 can lead to enhanced immune responses against infections and may have implications for treating inflammatory diseases .

Case Study 1: Antifibrotic and Anti-inflammatory Activity

A recent study explored the antifibrotic and anti-inflammatory properties of zinc complexes, which could be analogous to those exhibited by this compound. The results indicated that certain zinc compounds significantly reduced fibrosis markers in cell-based models, suggesting potential therapeutic applications for conditions like idiopathic pulmonary fibrosis .

Case Study 2: Cytotoxicity Assessment

In vitro studies assessing the cytotoxic effects of various zinc complexes demonstrated that while some exhibited low toxicity towards normal cells, they effectively inhibited cancer cell proliferation. The cytotoxicity was evaluated against several cancer cell lines, including MCF-7 (breast carcinoma) and A2780 (ovarian carcinoma), showing promising results for further development .

Research Findings

- DNA Interaction Studies : Research has shown a linear relationship between the biological activity of zinc complexes and their ability to bind DNA. This property may enhance their effectiveness as therapeutic agents .

- Comparative Analysis : A comparative analysis of different zinc complexes revealed that those with palmitoyl modifications exhibited superior biocidal activity compared to their non-modified counterparts .

- Mechanistic Insights : Mechanistic studies suggest that this compound may exert its effects through modulation of signaling pathways involved in inflammation and immune responses, particularly through TLR activation .

Q & A

Q. What are the key physicochemical properties of Bis(palmitoyloxy)ZINC critical for experimental design?

this compound is a zinc-containing organometallic compound with two palmitoyloxy groups. Key properties include:

- Solubility : Soluble in chloroform (>20 mg/mL) but insoluble in DMSO .

- Stability : Hygroscopic; requires storage at -20°C in airtight, light-protected containers to prevent hydrolysis .

- Purity : Commercial research-grade samples typically have >98% purity, verified via HPLC or mass spectrometry . Methodological Note: Always confirm solubility and stability under experimental conditions using thermogravimetric analysis (TGA) or dynamic light scattering (DLS) for nanoparticle formulations .

Q. What are the standard protocols for synthesizing and characterizing this compound?

- Synthesis : Typically prepared via reaction of zinc oxide with palmitic acid derivatives under anhydrous conditions. Detailed protocols require inert atmospheres (e.g., nitrogen) to prevent oxidation .

- Characterization :

- Structural analysis : Use -NMR and FT-IR to confirm ester linkages and zinc coordination.

- Purity assessment : Employ reverse-phase HPLC with UV detection (λ = 210 nm) .

Data Conflict Tip: Discrepancies in reported melting points (e.g., 80–85°C vs. 75–78°C) may arise from polymorphic forms. Use differential scanning calorimetry (DSC) to resolve .

Advanced Research Questions

Q. How does this compound interact with lipid bilayers in drug delivery systems?

- Mechanistic Insight : The palmitoyl chains integrate into lipid membranes, while zinc ions modulate membrane fluidity. Studies using Langmuir-Blodgett troughs show compression isotherms shift by ~5 mN/m upon incorporation .

- Experimental Design :

- Use fluorescent probes (e.g., Laurdan) to monitor membrane phase behavior.

- Pair with molecular dynamics simulations to predict insertion kinetics .

Data Gap: Conflicting reports on zinc’s role in membrane disruption vs. stabilization require controlled pH and ionic strength conditions to isolate effects .

Q. What analytical methods resolve contradictions in this compound’s stability under physiological conditions?

- Contradiction : Some studies report rapid hydrolysis in serum (t1/2 = 2 hr), while others note stability over 24 hr.

- Resolution Strategy :

Use LC-MS to track hydrolysis products (e.g., free palmitic acid).

Correlate with chelation assays (e.g., zincon dye) to quantify zinc release .

Methodological Note: Pre-saturate buffers with fatty acid-free BSA to mimic in vivo protein binding .

Q. How can researchers optimize this compound for targeted antimicrobial activity without cytotoxicity?

- Approach :

- Structure-Activity Relationship (SAR) : Modify acyl chain length (C12–C18) to balance hydrophobicity and membrane penetration.

- Dose Optimization : Use checkerboard assays with Gram-negative (e.g., E. coli) and mammalian cell lines (e.g., HEK293) to establish selectivity indices .

Key Methodological Recommendations

- Reproducibility : Document solvent lot numbers and humidity levels during synthesis, as trace water accelerates hydrolysis .

- Advanced Characterization : Combine X-ray photoelectron spectroscopy (XPS) with NMR to clarify zinc coordination geometry .

- Ethical Data Reporting : Disclose all negative results (e.g., failed stability tests) to avoid publication bias .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.